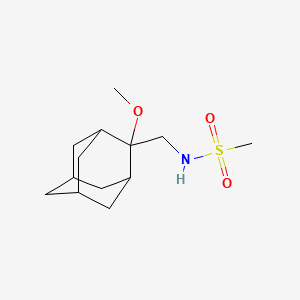

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

Description

This compound is a methanesulfonamide derivative featuring a methoxy-substituted adamantane core. The adamantane scaffold is known for its rigidity and lipophilicity, which enhances membrane permeability and target binding in medicinal chemistry applications. The stereochemistry (1R,3S,5r,7r) is critical for its three-dimensional conformation, influencing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3S/c1-17-13(8-14-18(2,15)16)11-4-9-3-10(6-11)7-12(13)5-9/h9-12,14H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHNCYKVZCTFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide typically involves multiple steps:

Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Sulfonamide Formation: The final step involves the reaction of the methoxyadamantane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methanol, sodium methoxide, or other nucleophiles in the presence of a suitable catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

Medicine: Explored for its antiviral and anticancer properties, leveraging the stability and bioactivity of the adamantane core.

Industry: Utilized in the development of advanced materials and polymers due to its rigidity and stability.

Mechanism of Action

The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Adamantane-Based Sulfonamides and Carboxamides

The target compound shares structural homology with adamantane derivatives reported in and . Key comparisons include:

Key Observations :

- Substituent Effects : The methoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., Compound 22), but reduce receptor affinity compared to bulkier aryl sulfonamides .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

Target Selectivity

- Cannabinoid Receptor 2 (CB2) Inverse Agonism: Dependent on aryl sulfonamide substituents (e.g., Compound 22’s 4-Cl group enhances CB2 affinity) .

- Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition : Adamantane-picolinamide hybrids () target ATP5B, suggesting that sulfonamide analogs like the target compound might modulate similar pathways .

Biological Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide is a compound of interest in pharmaceutical research, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide can be described as follows:

- Molecular Formula : C13H19NO3S

- Molecular Weight : 273.36 g/mol

- IUPAC Name : N-(((1R,3S,5R,7R)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide

This compound features a methanesulfonamide group attached to a methoxy-substituted adamantane core, which contributes to its unique biological properties.

Pharmacological Properties

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide has been studied for various pharmacological effects:

- Cognitive Function Enhancement : Research indicates that derivatives of adamantane compounds can enhance cognitive function. The specific compound has shown promise in preclinical studies for treating cognitive disorders such as Alzheimer's disease and other neurodegenerative conditions .

- Antimicrobial Activity : Some studies suggest that similar adamantane derivatives exhibit antimicrobial properties. While direct evidence for this specific compound is limited, the structural similarities may confer similar effects .

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties. Compounds with this functional group have been utilized in treating conditions characterized by inflammation .

The mechanisms through which N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide exerts its effects are still under investigation. However, several potential pathways include:

- Inhibition of Acetylcholinesterase : This enzyme breaks down acetylcholine in the brain; inhibition can lead to increased levels of this neurotransmitter, potentially enhancing cognitive function .

- Modulation of Neurotransmitter Systems : The compound may interact with various neurotransmitter receptors, influencing mood and cognitive processes.

Study 1: Cognitive Enhancement

A study conducted on a series of adamantane derivatives demonstrated that compounds similar to N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)methanesulfonamide significantly improved memory retention in rodent models. The results indicated a potential application in treating Alzheimer's disease .

Study 2: Antimicrobial Activity

In vitro tests on related adamantane compounds showed promising antimicrobial activity against several bacterial strains. Although specific data on the methanesulfonamide variant is limited, the findings suggest a potential avenue for further exploration in antimicrobial therapy .

| Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Cognitive Enhancement | Improved memory retention in rodent models |

| Study 2 | Antimicrobial Activity | Promising results against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.